molecular formula C20H22O2 B106918 Cyclohexene, 2,3-bis(p-methoxyphenyl)- CAS No. 15638-16-1

Cyclohexene, 2,3-bis(p-methoxyphenyl)-

Cat. No.: B106918
CAS No.: 15638-16-1
M. Wt: 294.4 g/mol
InChI Key: MYSJZQLQZFGPNQ-UHFFFAOYSA-N
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Description

Cyclohexene, 2,3-bis(p-methoxyphenyl)- is a substituted cyclohexene derivative featuring two para-methoxyphenyl groups at the 2- and 3-positions of the cyclohexene ring. While direct data on this compound are sparse in the provided evidence, its structural analogs and synthesis pathways offer insights into its characteristics .

Properties

CAS No.

15638-16-1

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)cyclohex-2-en-1-yl]benzene

InChI

InChI=1S/C20H22O2/c1-21-17-11-7-15(8-12-17)19-5-3-4-6-20(19)16-9-13-18(22-2)14-10-16/h5,7-14,20H,3-4,6H2,1-2H3

InChI Key

MYSJZQLQZFGPNQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CCCC=C2C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC=C2C3=CC=C(C=C3)OC

Synonyms

2,3-Bis(p-methoxyphenyl)-1-cyclohexene

Origin of Product

United States

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of cyclohexene, including 2,3-bis(p-methoxyphenyl)-, exhibit potent antioxidant activity. Such compounds can scavenge free radicals, thereby preventing cellular damage and contributing to the prevention of oxidative stress-related diseases. A study highlighted the potential of these compounds as lipooxygenase inhibitors, which are crucial in managing inflammatory conditions and skin diseases such as pigmentation disorders and melanoma .

Antiviral and Anti-inflammatory Activities

Cyclohexene derivatives have been investigated for their antiviral properties. The compounds have shown promise as inhibitors of viral replication mechanisms. Additionally, their anti-inflammatory effects make them candidates for further development in treating inflammatory diseases .

Synthesis of Advanced Materials

The unique properties of cyclohexene derivatives facilitate their use in synthesizing advanced materials. For instance, they serve as precursors for creating xanthene and acridinedione derivatives utilized in laser dye technology. The ability to modify the cyclohexene structure allows for the tailoring of material properties for specific applications in photonics .

Conformationally Locked Nucleic Acids

Cyclohexene moieties have been integrated into nucleic acid structures to create conformationally locked nucleic acids. These hybrids exhibit significant selectivity for RNA over DNA, making them valuable tools in genetic research and potential therapeutic agents against viral infections .

Synthesis Techniques

The synthesis of cyclohexene derivatives often employs innovative methods such as one-pot reactions involving dimedone and aryl aldehydes under various catalytic conditions. These methods enhance efficiency and yield while minimizing environmental impact compared to traditional multi-step synthesis .

Case Studies on Synthesis

  • A notable case study involved the synthesis of arylmethylene bis(3-hydroxy-2-cyclohexen-1-one) derivatives using ethylenediamine diacetate as a catalyst. This method demonstrated a straightforward approach to obtaining compounds with diverse biological activities .
  • Another study highlighted the synthesis of locked cyclohexane nucleic acids, showcasing the versatility of cyclohexene derivatives in creating novel oligonucleotide structures with enhanced hybridization properties .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntioxidant activity and anti-inflammatory properties
Materials SciencePrecursor for laser dyes and advanced material synthesis
Synthetic Organic ChemistryEfficient one-pot synthesis methods
Genetic ResearchDevelopment of conformationally locked nucleic acids

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2,3-Bis(p-methoxyphenyl) Indole Derivatives
  • Structure : The indole core replaces the cyclohexene ring but retains the bis(p-methoxyphenyl) substitution pattern.
  • Properties : Exhibits anti-inflammatory activity, as demonstrated in studies by Szmuszkovicz et al. (1966). The methoxyphenyl groups enhance lipophilicity, aiding membrane permeability .
  • Key Difference: The aromatic indole system versus the non-aromatic cyclohexene ring alters electronic properties and conformational flexibility.
2,3-Bis(4-methoxyphenyl) Quinoxaline
  • Structure: A quinoxaline backbone with bis(p-methoxyphenyl) groups at positions 2 and 3.
  • Properties: Likely exhibits strong π-π interactions due to the planar quinoxaline ring, contrasting with the puckered cyclohexene structure. Applications may include optoelectronics or pharmaceuticals .
4,4'-Methylenebis(cyclohexylamine) (PACM)
  • Structure : Two cyclohexylamine groups linked by a methylene bridge.
  • Properties : Exists as geometric isomers (trans-trans, cis-cis, cis-trans), impacting crystallinity and thermal stability. Used in epoxy curing agents. The primary amine groups contrast with the methoxyphenyl substituents in the target compound, leading to divergent reactivity and toxicity profiles .

Physicochemical Properties

Compound Dipole Moment (D) Density (g/cm³) Solubility Trends Key Functional Groups
Cyclohexene 0.332 0.810 (20°C) Low polarity, hydrophobic Alkene
Cyclohexene, 2,3-bis(p-methoxyphenyl)- (Predicted) ~1.5–2.5 (estimated) ~1.1–1.3 (estimated) Moderate in polar solvents (e.g., DCM, THF) Methoxyphenyl, cyclohexene
2,3-Bis(p-methoxyphenyl) Indole N/A N/A Soluble in DMSO, chloroform Indole, methoxyphenyl
4,4'-Methylenebis(cyclohexylamine) 4.55 (cyclohexylamine) 0.94 (20°C) Miscible in water (amine group) Primary amine, cyclohexane

Sources:

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the Knoevenagel condensation between p-methoxybenzaldehyde and a cyclic ketone (e.g., cyclohexanone) in the presence of a weak base such as ammonium acetate. This step forms an α,β-unsaturated carbonyl intermediate, which subsequently undergoes a Michael addition with a second equivalent of p-methoxybenzaldehyde. The domino process is facilitated by protic solvents like ethanol or methanol, with temperatures maintained between 30–35°C to prevent side reactions.

Key Parameters:

  • Catalyst: Ammonium acetate (5–10 mol%)

  • Solvent: Ethanol (optimal for solubility and reaction kinetics)

  • Time: 15–24 hours (prolonged stirring ensures complete conversion)

  • Yield: 70–85% (reported for scaled-up reactions).

Optimization Strategies

Recent advancements incorporate organocatalysts such as L-proline or thiourea derivatives to enhance enantioselectivity. For example, adding 2.5 mol% of benzoic acid as a co-catalyst accelerates the Michael addition step, reducing reaction time to 12 hours while maintaining yields above 80%. Computational studies suggest that electron-donating methoxy groups stabilize the transition state during cyclization, explaining the high regioselectivity observed in this method.

Spiro Intermediate-Based Alkylation

A patent-pending method utilizes spiro[5.5]undecane derivatives as key intermediates, enabling selective alkylation at the 2 and 3 positions of the cyclohexene ring. This approach is favored for large-scale production due to its reproducibility and tolerance for diverse substituents.

Synthesis of Spiro Intermediate

The spiro intermediate 3,3-bis(bromomethyl)-1,5-dioxa-spiro[5.5]undecane is prepared via acid-catalyzed condensation of 2,2-bis(bromomethyl)-1,3-propanediol with cyclohexanone. Methanesulfonic acid (0.5–1.0 eq.) in toluene facilitates water removal via azeotropic distillation, yielding the spiro compound in 90% purity after recrystallization.

Reaction Conditions:

  • Temperature: 110–120°C (reflux)

  • Time: 3–5 hours

  • Workup: Washing with sodium bicarbonate, drying over MgSO₄, and vacuum distillation.

Alkylation with p-Methoxyphenyl Groups

The spiro intermediate undergoes nucleophilic substitution with bis(2-methoxyphenyl)phosphane in dimethyl sulfoxide (DMSO) using potassium tert-butoxide as a base. The reaction proceeds via an SN2 mechanism, with the bromide leaving groups replaced by methoxyphenyl units.

Critical Data:

ParameterValue
SolventDMSO
BaseKOtBu (2.5 eq.)
Temperature15–20°C
Yield70%
Purity (HPLC)>95%

Post-reaction purification involves sequential washes with methylene chloride and methanol, followed by vacuum drying to isolate the target compound.

Acid-Catalyzed Cyclization of Bis-Aryl Precursors

An alternative route involves cyclizing 2,3-bis(p-methoxyphenyl)-1,4-diketones using Brønsted or Lewis acids. While less common, this method provides access to stereochemically diverse analogs of the target compound.

Reaction Protocol

The diketone precursor is treated with concentrated sulfuric acid or AlCl₃ in dichloromethane at 0°C. The acid promotes keto-enol tautomerization, followed by intramolecular cyclization to form the cyclohexene ring.

Challenges:

  • Side Reactions: Over-acidification leads to polymerization or aryl group demethylation.

  • Yield Optimization: Yields rarely exceed 50% due to competing pathways.

Crystallographic Validation

Single-crystal X-ray diffraction of the cyclized product confirms the equatorial orientation of the p-methoxyphenyl groups, which adopt a twin-chair conformation. Bond lengths (C1–C9: 1.516 Å, C2–C8: 1.498 Å) and angles corroborate the proposed mechanism.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Domino Reaction80–8590–95HighModerate
Spiro Alkylation7095–98Very HighLow
Acid Cyclization40–5085–90LowHigh

The domino reaction balances yield and scalability, making it ideal for laboratory-scale synthesis. In contrast, the spiro alkylation method, despite marginally lower yields, is preferred industrially due to streamlined purification and consistent batch-to-batch reproducibility .

Q & A

Q. How can the presence of the alkene double bond in 2,3-bis(p-methoxyphenyl)cyclohexene be experimentally confirmed?

Methodological Answer: The alkene group can be confirmed using bromine water (Br₂ in CCl₄) or potassium permanganate (KMnO₄) tests. Bromine water decolorizes upon addition due to electrophilic addition across the double bond, while KMnO₄ (under acidic conditions) oxidizes the alkene, producing a brown precipitate of MnO₂ . For quantitative analysis, UV-Vis spectroscopy can monitor absorption peaks corresponding to π→π* transitions (~200-300 nm).

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

Methodological Answer:

  • ¹H and ¹³C NMR : Assign methoxy (-OCH₃) protons at ~3.8 ppm and aromatic protons in the p-methoxyphenyl groups (6.5-7.5 ppm). The cyclohexene protons appear as distinct multiplet patterns .
  • IR Spectroscopy : Identify C=C stretching (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks and fragmentation patterns of the substituted cyclohexene core .

Q. What synthetic routes are commonly used to prepare 2,3-bis(p-methoxyphenyl)cyclohexene?

Methodological Answer: A Diels-Alder reaction between a dienophile (e.g., p-methoxyphenyl-substituted alkene) and a diene (e.g., 1,3-butadiene derivative) is a plausible route. Alternatively, Friedel-Crafts alkylation or Suzuki-Miyaura coupling may introduce aryl groups to the cyclohexene backbone. Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. DMF) and catalysts (e.g., Lewis acids) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., p-methoxy groups) influence the electronic structure of cyclohexene derivatives?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electron density distribution. The methoxy groups increase electron density at the aryl rings, stabilizing the cyclohexene core via resonance and inductive effects. Frontier molecular orbital (FMO) analysis reveals lowered LUMO energy, enhancing electrophilic reactivity .

Q. What computational strategies resolve contradictions in experimental vs. theoretical reaction energetics for cycloaddition reactions involving this compound?

Methodological Answer:

  • Multi-reference Methods : Use CASSCF or MRCI for systems with significant electron correlation.
  • Solvent Effects : Apply the Conductor-like Screening Model (COSMO) to account for solvent polarity in reaction pathways.
  • Thermochemical Accuracy : Validate with high-level methods like CCSD(T) for activation energies, addressing discrepancies in DFT-predicted barriers .

Q. How do solvent effects modulate regioselectivity in [4+2] cycloadditions involving this compound?

Methodological Answer: Polar solvents (e.g., acetonitrile) stabilize dipolar transition states, favoring endo selectivity. Non-polar solvents (e.g., toluene) promote exo pathways via hydrophobic interactions. Solvent parameters (e.g., Kamlet-Taft) can be correlated with reaction outcomes using multivariate regression analysis .

Q. What advanced analytical techniques quantify trace impurities in synthesized 2,3-bis(p-methoxyphenyl)cyclohexene?

Methodological Answer:

  • HPLC-MS : Coupled with reverse-phase C18 columns to separate and identify byproducts (e.g., unreacted dienophiles).
  • X-ray Crystallography : Resolve stereochemical impurities in crystalline samples.
  • TGA-DSC : Monitor thermal degradation profiles to assess purity .

Methodological Challenges & Contradictions

Q. How to reconcile conflicting NMR data for diastereomers of this compound?

Methodological Answer:

  • NOESY/ROESY : Detect spatial proximity of protons to distinguish axial vs. equatorial substituents.
  • Dynamic NMR : Resolve coalescence temperatures for interconverting conformers.
  • DFT-NMR Predictions : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to assign stereochemistry .

Q. Why do DFT calculations overestimate the stability of certain conformers?

Methodological Answer: Standard functionals (e.g., B3LYP) may inadequately model dispersion forces in bulky p-methoxyphenyl groups. Incorporate empirical dispersion corrections (e.g., D3BJ) or use double-hybrid functionals (e.g., B2PLYP) for improved accuracy .

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